

Clinical Dosing & Neutropenia Management for Tasidotin

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Compound Focus: Tasidotin Hydrochloride

CAS No.: 623174-20-9

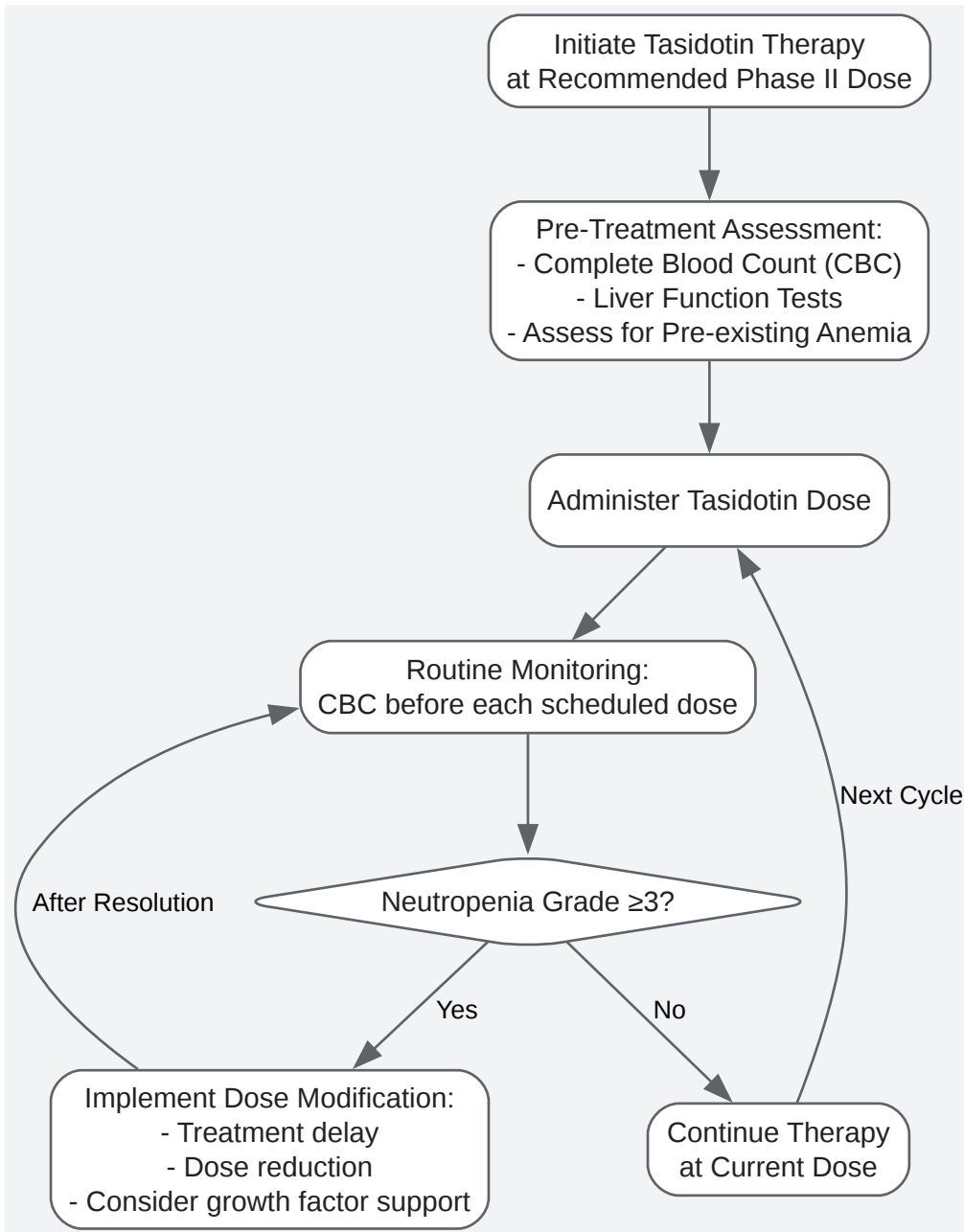
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Parameter	Dosing Schedule 1: Days 1, 3, 5 every 3 weeks [1]	Dosing Schedule 2: Weekly for 3 weeks every 4 weeks [2]
Recommended Phase II Dose	34.4 mg/m ²	46.8 mg/m ²
Dose-Limiting Toxicity (DLT)	Neutropenia	Neutropenia (including febrile neutropenia)
Other Common Toxicities	Fatigue, anemia, nausea, anorexia, vomiting, alopecia, diarrhea [1]	Diarrhea, vomiting; mild neurosensory symptoms [2]
Key Monitoring Advice	Monitor blood counts closely, especially neutrophils.	Closely monitor for neutropenia and its complications before each dose.
Dose Modification Guidance	Dose reduction required due to DLT at 45.7 mg/m ² [1]	Dose reduction recommended for managing toxicity; higher doses precluded treatment on day 15 due to neutropenia [2]

Recommended Clinical Monitoring Workflow

The following diagram illustrates a proposed clinical workflow for monitoring and managing patients receiving Tasidotin, based on the studies cited.



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Detailed Management Protocols & Risk Mitigation

To effectively manage Tasidotin-induced neutropenia in a clinical or research setting, consider the following protocols derived from the studies and general principles for managing hematologic toxicity.

- **Baseline Risk Assessment:** Before initiating therapy, conduct a thorough patient evaluation. Key risk factors for severe neutropenia identified in studies of similar agents include **pre-existing anemia and baseline liver dysfunction** [3]. Addressing modifiable factors before treatment may improve patient resilience.
- **Dose Modification Strategy:** The recommended Phase II doses were established precisely to balance efficacy and the toxicity risk.
 - For the "Days 1, 3, 5 every 3 weeks" schedule, the maximum tolerated dose (MTD) is **34.4 mg/m²**. Doses at **45.7 mg/m²** caused dose-limiting neutropenia, requiring dose reduction [1].
 - For the "weekly for 3 weeks" schedule, the recommended dose is **46.8 mg/m²**. Doses above this level caused neutropenia that precluded treatment on day 15 in some patients [2].
 - Adhere strictly to these dose levels and be prepared to delay treatment or reduce the dose if significant hematologic toxicity occurs.
- **Proactive Supportive Care:** The studies noted that nonhematologic toxicities were generally manageable [2] [1]. Implement proactive management for common side effects like nausea, vomiting, and diarrhea with standard antiemetic and supportive medications. This helps maintain a patient's overall condition and may prevent complications that exacerbate myelosuppression.

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References

1. Phase I and pharmacokinetic study of the dolastatin-15 ... [pubmed.ncbi.nlm.nih.gov]
2. Phase I and pharmacokinetic study of tasidotin ... [pubmed.ncbi.nlm.nih.gov]
3. MASCC 2025 Highliths ADCs and Neutropenia Risk [oncodaily.com]

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